
Dimethyl 2-(1',1'-dimethylallyl)malonate
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Overview
Description
Dimethyl 2-(1',1'-dimethylallyl)malonate is a useful research compound. Its molecular formula is C10H16O4 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Dimethyl 2-(1',1'-dimethylallyl)malonate, and what factors influence yield optimization?
The synthesis typically involves alkylation of dimethyl malonate with a dimethylallyl halide (e.g., 1,1-dimethylallyl bromide) in the presence of a strong base like sodium ethoxide. Key factors include:
- Reaction temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may promote side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol balances reactivity and safety .
- Catalyst concentration : Excess base ensures complete deprotonation of the malonate. Post-synthesis purification via column chromatography or recrystallization is critical. Yield optimization requires stoichiometric control of the alkylating agent and inert atmosphere conditions to prevent hydrolysis .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural validation employs:
- NMR spectroscopy : 1H and 13C NMR identify ester carbonyls (~170 ppm) and allylic protons (δ 5.2–5.8 ppm).
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+Na]+).
- IR spectroscopy : Ester C=O stretches (~1740 cm−1) and C-O-C vibrations (~1250 cm−1) are diagnostic. Cross-referencing with EPA-reported data for similar malonates ensures accuracy .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of alkylation in this compound synthesis?
Alkylation regioselectivity arises from the malonate’s enolate formation. Computational studies (DFT) on analogous compounds show that:
- The more substituted enolate (thermodynamic control) dominates under prolonged reaction times.
- Steric effects from the dimethylallyl group direct alkylation to the less hindered α-carbon. Kinetic vs. thermodynamic pathways can be distinguished by varying reaction duration and base strength .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculates frontier molecular orbitals (FMO) to identify reactive sites:
- LUMO maps highlight electron-deficient carbons prone to nucleophilic attack.
- Comparative studies with fluorinated malonates (e.g., diethyl tetrafluorobenzoylmalonate) show electron-withdrawing groups enhance electrophilicity at the α-position .
Q. Data Contradiction & Experimental Design
Q. How should researchers address discrepancies in reported reaction yields when using different bases (e.g., NaH vs. KOtBu)?
Systematic analysis under controlled conditions is essential:
- Catalyst screening : Test NaH, KOtBu, and NaOEt in identical solvents/temperatures.
- Moisture control : Use rigorous drying protocols (e.g., molecular sieves) to minimize side reactions.
- Analytical validation : HPLC or GC-MS quantifies purity and identifies byproducts (e.g., decarboxylation products). EPA methodologies recommend triplicate trials to ensure reproducibility .
Q. What strategies resolve conflicting spectroscopic data for intermediates in malonate alkylation?
- 2D NMR (HSQC, HMBC) : Correlates proton and carbon shifts to confirm connectivity.
- X-ray crystallography : Provides definitive stereochemical assignments, as demonstrated for trimethoxybenzyl-malonate derivatives .
- Comparative analysis : Align spectral data with EPA or PubChem entries for analogous compounds .
Q. Biological Activity & Applications
Q. What in vitro assays evaluate the enzyme-inhibitory potential of this compound?
- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ kits to measure IC50 values.
- Enzyme kinetics : Michaelis-Menten plots assess competitive/non-competitive inhibition.
- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK293) ensure selectivity. Studies on indole-containing malonates show IC50 values <10 µM for specific kinases .
Q. Structural & Comparative Studies
Q. How does the steric bulk of the dimethylallyl group influence the compound’s reactivity compared to simpler allyl derivatives?
- Steric hindrance : Reduces nucleophilic substitution rates at the α-carbon.
- Conformational analysis : X-ray structures of quinolylmethyl-malonate analogs reveal restricted rotation, altering reaction pathways .
- Comparative reactivity : Allyl groups exhibit higher reactivity in Diels-Alder reactions, while dimethylallyl derivatives favor alkylation due to stability .
Q. Methodological Tables
Properties
CAS No. |
74866-35-6 |
---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
dimethyl 2-(2-methylbut-3-en-2-yl)propanedioate |
InChI |
InChI=1S/C10H16O4/c1-6-10(2,3)7(8(11)13-4)9(12)14-5/h6-7H,1H2,2-5H3 |
InChI Key |
LCKXGRNNRLRVEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C)C(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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